3-ethyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
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Overview
Description
3-ethyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substituents, which include an ethyl group, a methyl group, and a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl, methyl, and 2-methylpropyl groups. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole compounds.
Scientific Research Applications
3-ethyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-1-methyl-4-(2-methylpropyl)-1,2-dihydropyridine-2-thione
- (3S,4S)-3-ethyl-1-methyl-4-(2-methylpropyl)piperidine-2-thione
Uniqueness
3-ethyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-9-8(6-7(2)3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3 |
InChI Key |
HLRNZEDPKWAGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1CC(C)C)N)C |
Origin of Product |
United States |
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